Ruthenium(3+) tris(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate)

CVD precursor delivery vapor pressure solid-phase polymorphism

Inconsistent precursor volatility causes carbon contamination in Ru thin-film deposition. Ru(TMHD)₃ resolves this with four crystalline phases enabling stable vapor delivery across 392-488 K and defined decomposition pathway from ligand protonation (520 K) through aldol condensation (730 K). • Self-aligned deposition on SiO₂/SiOC with zero Cu nucleation at 300°C-eliminates post-deposition etch/CMP. • O₂-free Ru films (22 μΩ·cm) via scCO₂ at 175-300°C with conformal coverage in 300 nm × 1.2 μm vias. • DLI-compatible in n-butylacetate with O₂ co-reactant yields RuO₂ films at 45-60 μΩ·cm for DRAM capacitor electrodes.

Molecular Formula C33H57O6Ru
Molecular Weight 650.9 g/mol
CAS No. 38625-54-6
Cat. No. B3133335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium(3+) tris(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate)
CAS38625-54-6
Molecular FormulaC33H57O6Ru
Molecular Weight650.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ru]
InChIInChI=1S/3C11H20O2.Ru/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3
InChIKeyFKJOFKNVRUZKNK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ru(thd)₃ Identity and Procurement Context


Ruthenium(3+) tris(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate), commonly designated Ru(tmhd)₃ or Ru(thd)₃, is a homoleptic ruthenium(III) β-diketonate complex (C₃₃H₅₇O₆Ru, MW 650.87 g·mol⁻¹) in which three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate ligands coordinate an octahedral Ru³⁺ center [1]. It exists as a dark crystalline powder with a melting range of 200–213 °C and is primarily sourced as a metalorganic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of ruthenium metal and ruthenium oxide thin films [2]. Its procurement significance arises from its use in microelectronics metallization, electrode fabrication for dynamic random-access memory (DRAM), and more recently in area-selective ALD processes where substrate discrimination is paramount [3].

Ru(thd)₃ vs. Other Ru CVD/ALD Precursors


Ruthenium precursors intended for vapor-phase deposition are not functionally interchangeable because the ligand set decisively governs the temperature window between volatilization and thermal decomposition, the vapor pressure achievable at a given source temperature, and the carbon incorporation pathway during film growth [1]. The 2,2,6,6-tetramethylheptane-3,5-dionate (tmhd) ligand imparts a distinctive combination of steric bulk and thermal stability that separates Ru(thd)₃ from the simpler acetylacetonate analog Ru(acac)₃ (which decomposes over a narrower, lower-temperature range with different by-product profiles [2]) and from the liquid bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂, which delivers higher vapor pressure but requires oxygen co-reactant and exhibits different nucleation behavior [3]). Direct substitution without re-optimizing source temperature, delivery line temperature, and co-reactant pulsing invariably leads to uncontrolled decomposition, carbon contamination, or failure to nucleate on the target substrate.

Ru(thd)₃ Quantitative Evidence vs. Analogs


Vapor Pressure Control: Polymorphism vs. Ru(acac)₃

Ru(thd)₃ exhibits four distinct crystalline phases between 392 K and its melting point at ~488 K, with phase-transition temperatures determined by differential scanning calorimetry at 434.8 ± 2.0 K, 452.2 ± 1.0 K, 461.1 ± 1.0 K, and 487.8 ± 1.0 K [1]. Each phase yields a characteristic sublimation enthalpy: ΔH_sub = 121 ± 1, 103 ± 3, 101 ± 5, and 86 ± 2 kJ mol⁻¹ respectively, corresponding to ΔS° values of 219 ± 3, 176 ± 7, 173 ± 10, and 141 ± 4 J mol⁻¹ K⁻¹ [1]. In contrast, Ru(acac)₃ sublimes in a single step over 398–521 K without intermediate solid-phase transitions and yields a single sublimation enthalpy of ~141 kJ mol⁻¹ and ΔS° of ~266 J mol⁻¹ K⁻¹ [2]. This means Ru(thd)₃ allows the process engineer to select a crystalline phase that best matches the desired delivery temperature and growth rate, whereas Ru(acac)₃ offers only one sublimation regime [1][2].

CVD precursor delivery vapor pressure solid-phase polymorphism

Stepwise Decomposition Expands ALD Window vs. Ru(acac)₃

Temperature-programmed desorption (TPD) and reflection–absorption infrared spectroscopy on Al₂O₃ surfaces show that Ru(thd)₃ decomposition initiates below 400 K and unfolds in distinct, identifiable stages: protonated ligand (Htmhd) desorption peaks at 520 K, isobutene fragmentation at 540 K, and higher-temperature aldol condensation products at 650–730 K [1]. XPS confirms that Ru³⁺ reduction is also stepwise: partial reduction with ligand migration to the support occurs between 500 and 600 K, with full metallization at 600–700 K [1]. By comparison, thermogravimetric analysis of Ru(acac)₃ shows a single major decomposition step between 150 and 250 °C (423–523 K) with formation of RuO₂ as the final solid residue [2]. The broad, multi-stage decomposition of Ru(thd)₃, spanning nearly 300 K, grants the ALD practitioner latitude to operate at temperatures that avoid premature precursor breakdown in the gas phase while still achieving complete surface reaction, a flexibility absent from the narrow single-step decomposition of Ru(acac)₃ [1][2].

ALD process window thermal decomposition surface chemistry

Area-Selective ALD on SiO₂ vs. Copper Substrates

In a direct comparative study of metal β-diketonates for area-selective ALD, Ru(thd)₃ was benchmarked against Ir(acac)₃ and Rh(acac)₃. Using O₂ or air as co-reactant at 300 °C, Ru(thd)₃ selectively deposited approximately 30 nm of ruthenium metal on native SiO₂ and UV-activated low-k SiOC surfaces while exhibiting zero nucleation on Cu, Co, Al₂O₃, ZrO₂, and HfO₂ substrates [1]. By contrast, Ir(acac)₃ required a lower optimal temperature of 225 °C for selectivity, and Rh(acac)₃ operated optimally at 250 °C [1]. This demonstrates that Ru(thd)₃ uniquely sustains substrate discrimination at the highest temperature among the three noble-metal β-diketonate precursors, enabling compatibility with thermally demanding integration schemes where Ir and Rh precursors would lose selectivity [1].

Area-selective ALD substrate selectivity nucleation control

Supercritical CO₂ Deposition: Low-Resistivity Ru vs. Ru(EtCp)₂

Hydrogen-assisted deposition from Ru(thd)₃ in supercritical CO₂ onto native-oxide Si and Ta-coated wafers at 175–300 °C and 20–25 MPa yielded highly reflective, polycrystalline ruthenium films free of oxygen contamination by XPS, with four-point-probe resistivity as low as 22 μΩ·cm for a 33 nm thick film [1]. In the same study, thermal decomposition of Ru₃(CO)₁₂ without H₂ produced reflective but highly resistive films, and ruthenocene failed to deposit on oxide surfaces at up to 300 °C [1]. For reference, Ru(EtCp)₂-based MOCVD has reported resistivities as low as 12 μΩ·cm [2], while Ru(thd)₃-derived RuO₂ films deposited by conventional DLI-CVD show resistivities of 45–60 μΩ·cm [3]. Thus, while Ru(EtCp)₂ achieves a lower absolute resistivity floor, Ru(thd)₃ delivers acceptably low-resistivity metallic films in a solvent-free supercritical CO₂ process, avoiding the oxygen sensitivity and carbon incorporation challenges associated with cyclopentadienyl precursors [1][2].

Film resistivity supercritical CO₂ deposition thin-film purity

Ru(thd)₃ Best Application Scenarios


Area-Selective ALD for BEOL Interconnects

Ru(thd)₃ enables self-aligned Ru deposition on dielectric surfaces (SiO₂, low-k SiOC) with zero nucleation on Cu at 300 °C, as demonstrated by Zhang et al. [1]. This eliminates the need for post-deposition etch or chemical-mechanical planarization steps, reducing process complexity in via and trench fill for advanced interconnect schemes where Cu damascene is being replaced or augmented by barrier-free Ru metallization.

Supercritical CO₂ Deposition for Through-Silicon Vias

Ru(thd)₃ combined with supercritical CO₂ at 20–25 MPa and 175–300 °C delivers oxygen-free Ru films with resistivity of 22 μΩ·cm and demonstrated conformal coverage in 300 nm × 1.2 μm via structures [2]. This approach overcomes the mass-transport limitations of conventional gas-phase CVD in deep, narrow features, making it uniquely suited for 3D integration and through-silicon via (TSV) metallization.

CVD of RuO₂ Electrodes for DRAM Capacitors

The four crystalline phases of Ru(thd)₃, each with distinct sublimation thermodynamics [3], permit stable, reproducible precursor delivery across an extended temperature range (392–488 K). When combined with direct liquid injection (DLI) in n-butylacetate and O₂ co-reactant at 250–450 °C, RuO₂ films with resistivity of 45–60 μΩ·cm and dense morphology are obtained—suitable for capacitor electrodes in DRAM and ferroelectric RAM where low-resistivity oxide electrodes resistant to oxygen diffusion are required [4].

Model System for ALD Surface Chemistry Studies

The stepwise, spectroscopically resolvable decomposition of Ru(thd)₃—from ligand protonation (520 K) through isobutene fragmentation (540 K) to aldol condensation (650–730 K)—provides a uniquely well-defined model system for mechanistic studies of β-diketonate ALD surface chemistry [5]. This makes Ru(thd)₃ the preferred precursor for academic and industrial R&D groups developing next-generation ALD processes where understanding surface reaction pathways is essential for co-reactant selection and cycle design.

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